
3-(1H-indol-3-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)acrylaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in various natural products and drugs. These compounds play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-(1H-indol-3-yl)acrylaldehyde involves the oximation of β-(3-indolyl)acrolein followed by dehydration to give β-(3-indolyl)acrylonitrile. This intermediate can then be reduced to yield γ-(3-indolyl)allyl alcohol . The reaction conditions typically involve the use of dehydrating agents and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
the synthesis of indole derivatives generally involves similar steps, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(1H-indol-3-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
科学研究应用
3-(1H-indol-3-yl)acrylaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-(1H-indol-3-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and apoptosis. The compound can also modulate signaling pathways, leading to the suppression of tumor growth and the induction of cell death in cancer cells .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential therapeutic applications in cancer treatment
Uniqueness
3-(1H-indol-3-yl)acrylaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
923293-03-2 |
|---|---|
分子式 |
C11H9NO |
分子量 |
171.19 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H |
InChI 键 |
XRNSYINJYVOSGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

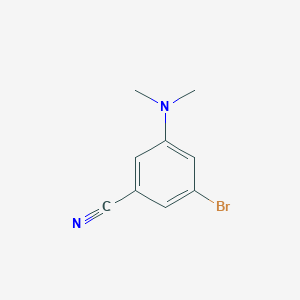
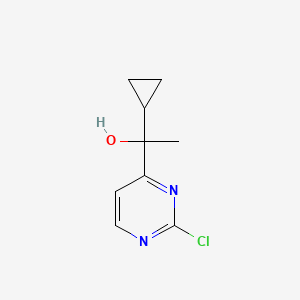
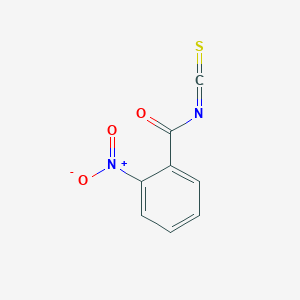
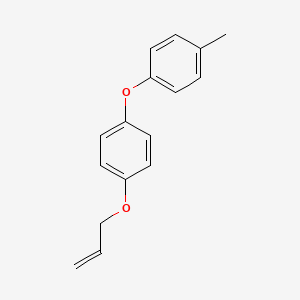
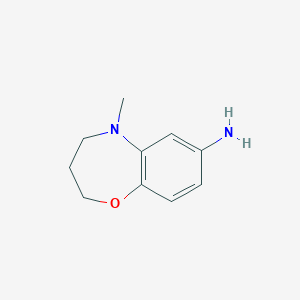
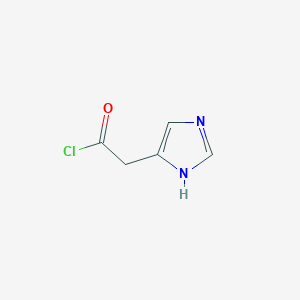




![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)

![4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)

